HIV-1 Rev 34-50

Description

Regulation of Viral RNA Processing and Transport

The Rev (34-50) peptide plays a pivotal role in overcoming the host cell's mechanisms that typically retain intron-containing mRNAs within the nucleus for splicing or degradation. pnas.orgnih.gov By interacting with the Rev Response Element (RRE) on the viral RNA, Rev facilitates the transport of these essential viral transcripts to the cytoplasm for translation. nih.govnih.govnih.govoup.com

The primary function of the Rev protein, mediated by its arginine-rich motif (residues 34-50), is to facilitate the nuclear export of unspliced and singly spliced HIV-1 mRNAs. nih.govnih.govnih.gov In the early phase of the HIV-1 life cycle, fully spliced viral transcripts are exported to the cytoplasm and translated into regulatory proteins, including Rev. nih.govpnas.org Once synthesized, Rev is imported into the nucleus where it binds to the RRE present on the intron-containing viral RNAs. nih.govnih.govnih.gov This binding event is crucial for hijacking the cellular CRM1/Ran-GTP nuclear export machinery, thereby allowing the viral RNAs to bypass the host's splicing apparatus and move to the cytoplasm. asm.orgmdpi.com In the cytoplasm, these unspliced and partially spliced mRNAs are translated into viral structural proteins and enzymes, or are packaged into new virions. researchgate.netnih.gov The Rev (34-50) peptide itself has been identified as the key domain for this nuclear export function. nih.gov Studies have shown that Rev can enhance the cytoplasmic levels of unspliced HIV-1 RNA by 3- to 12-fold. nih.gov

The Rev protein, through its interaction with the RRE, also influences the splicing of viral RNA. While its primary role is in transport, there is evidence to suggest that Rev can directly or indirectly inhibit the splicing of RRE-containing pre-mRNAs. pnas.orgasm.org The absence of Rev leads to the complete splicing of viral transcripts. mdpi.com It has been proposed that Rev may interact with cellular splicing factors, such as SF2/ASF, and by binding to the RRE, it could create a conformational change that hinders the accessibility of splice sites to the host's splicing machinery. pnas.org This inhibitory effect on splicing ensures that a sufficient pool of unspliced and partially spliced viral RNAs is available for export and subsequent production of essential viral proteins. pnas.orgmdpi.com

The culmination of Rev's activities—promoting nuclear export and inhibiting splicing—results in the increased cytoplasmic appearance of unspliced and partially spliced viral mRNAs. nih.govasm.org This is a critical step in the viral replication cycle, as these mRNAs encode the Gag, Pol, and Env proteins, which are the building blocks of new virus particles. pnas.org Rev's ability to facilitate the association of viral RNA with polysomes further suggests its role in promoting the efficient translation of these transcripts once they reach the cytoplasm. royalsocietypublishing.org The presence of Rev has been shown to significantly increase the association of singly spliced env RNA with polysomes, indicating a direct impact on the translation efficiency of these viral mRNAs. royalsocietypublishing.org

Interaction with the Rev Response Element (RRE)

The specific and high-affinity interaction between the Rev protein and the RRE is fundamental to its function. The Rev (34-50) peptide is the primary recognition and binding domain for the RRE. researchgate.netnih.govnih.govnih.govoup.comnih.govnih.govresearchgate.netresearchgate.net

The binding of the Rev (34-50) peptide to the RRE is highly specific. researchgate.netnih.govnih.govnih.govoup.comnih.govasm.orgnih.govresearchgate.netresearchgate.net This specificity is crucial for distinguishing viral mRNAs from the vast pool of cellular RNAs. The interaction is primarily mediated by the arginine-rich motif within the Rev (34-50) sequence, which recognizes a specific secondary structure within the RRE. nih.govnih.gov While the peptide itself can bind with high affinity, the full-length Rev protein oligomerizes on the RRE, leading to a highly stable and cooperative complex that is essential for its export function. nih.govpnas.orgpnas.org The initial binding of a Rev monomer to the RRE nucleates the assembly of additional Rev molecules. oup.compnas.org

Within the approximately 350-nucleotide RRE, a specific substructure known as stem-loop IIB serves as the primary high-affinity binding site for the Rev (34-50) peptide. researchgate.netnih.govasm.orgpnas.org This region of the RRE adopts a unique conformation, featuring a widened major groove that accommodates the alpha-helical structure of the Rev (34-50) peptide. researchgate.netnih.gov The interaction is stabilized by a network of specific contacts between the amino acid side chains of the peptide and the bases and phosphate (B84403) backbone of the RNA. nih.govnih.gov This initial high-affinity binding to stem-loop IIB is the critical first step that initiates the cooperative assembly of the entire Rev-RRE ribonucleoprotein complex, which is ultimately responsible for the nuclear export of the viral RNA. nih.govoup.com

Properties

Molecular Formula |

C97H173N51O24 |

|---|---|

Molecular Weight |

2437.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |

InChI Key |

SJDURFRPNNLLOO-LYAKTKFASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |

Origin of Product |

United States |

Molecular Characteristics and Domain Functionality of Hiv 1 Rev 34 50

Peptide Sequence and Composition

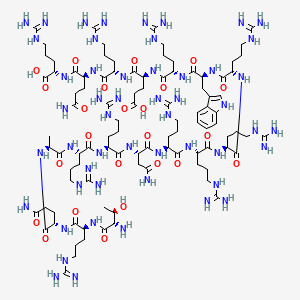

The HIV-1 Rev 34-50 peptide is a 17-amino acid sequence. medchemexpress.comasm.org Its composition is notably rich in basic amino acid residues, which is central to its function.

| Property | Value |

| Sequence (Three-Letter Code) | Thr-Arg-Gln-Ala-Arg-Arg-Asn-Arg-Arg-Arg-Arg-Trp-Arg-Glu-Arg-Gln-Arg |

| Sequence (One-Letter Code) | TRQARRNRRRRWRERQR |

| Molecular Formula | C97H173N51O24 |

| Calculated Molecular Weight | 2437.79 |

Table 1: Molecular Properties of this compound. Data sourced from Elabscience. elabscience.com

Arginine Residue Content and Significance

The most striking feature of the this compound peptide is its high content of arginine residues; it contains ten arginine residues within its 17-amino acid length. nih.gov This abundance of arginine is not merely a compositional quirk but is fundamental to the peptide's biological activity. The positively charged guanidinium (B1211019) groups of the arginine side chains are crucial for mediating interactions with the negatively charged phosphate (B84403) backbone of RNA. pnas.org This electrostatic attraction is a key driver for the binding of Rev to its target RNA sequence, the Rev Response Element (RRE). pnas.org Specifically, residues R35, R38, R39, and R44 have been identified as playing a key role in the specific, high-affinity binding to the RRE. nih.gov The high arginine content also contributes to the peptide's ability to act as a cell-penetrating peptide (CPP), a property that has been harnessed for the delivery of macromolecules into cells. nih.govgenscript.combiosynth.com

Functional Regions within Full-Length HIV-1 Rev Protein

The full-length HIV-1 Rev protein, a 116-amino acid protein, is a modular entity with several distinct functional domains that orchestrate its complex role in the viral life cycle. uniprot.orgroyalsocietypublishing.org The this compound peptide corresponds to a significant portion of one of these critical domains.

Arginine Rich Motif (ARM)

The this compound peptide is also known as the Arginine Rich Motif (ARM). nih.govnih.gov This motif, located between amino acids 34 and 50, is directly responsible for binding to the Rev Response Element (RRE), a highly structured RNA element found in unspliced and partially spliced viral mRNAs. nih.govbiosynth.com The interaction between the ARM and the RRE is a prerequisite for the subsequent steps of viral mRNA export. nih.gov The ARM of Rev adopts an α-helical conformation when it binds to the RRE, fitting into the major groove of the RNA. nih.gov In its unbound state in an aqueous solution, the Rev ARM peptide is largely disordered, indicating an induced-fit mechanism of binding. nih.gov

Oligomerization Domain (OD)

While the this compound peptide itself does not constitute the oligomerization domain (OD), its function is intricately linked to it. The OD is composed of hydrophobic residues located on either side of the ARM. biorxiv.org These domains mediate the multimerization of Rev proteins on the RRE, a process essential for forming a functional export complex. asm.orgpnas.org The cooperative assembly of multiple Rev monomers on the RRE is initiated by the high-affinity binding of the first Rev molecule via its ARM to a primary site on the RRE. elifesciences.org This initial binding event facilitates the recruitment and binding of additional Rev molecules through protein-protein interactions mediated by the OD. asm.orgelifesciences.org

Dual Functionality of this compound

The this compound peptide exhibits a remarkable dual functionality. Its primary and most well-characterized function is as the RNA-binding domain of the Rev protein, mediating the specific recognition of and binding to the RRE. asm.orgresearchgate.net This interaction is the initial and essential step for the nuclear export of intron-containing viral RNAs. nih.gov

RNA Binding Domain

The HIV-1 Rev protein facilitates the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm, a process initiated by its binding to a specific RNA structure known as the Rev Response Element (RRE). wikipedia.orguniprot.orguniprot.org The core of this interaction is mediated by the Rev 34-50 peptide. This region is characterized by a high concentration of arginine residues, which is a common feature of many RNA-binding proteins. nih.govcore.ac.uk

The binding of Rev 34-50 to the RRE is highly specific and involves a significant conformational change. nih.govnih.gov In its unbound state, the Rev ARM is intrinsically disordered. nih.govcore.ac.uknih.gov However, upon interaction with the RRE, it adopts an α-helical conformation. nih.govnih.gov This induced-fit mechanism is crucial for the stable association of the Rev protein with the viral RNA. core.ac.uknih.gov

Key Residues and Structural Insights:

Several key amino acid residues within the 34-50 sequence are critical for high-affinity binding to the RRE. These include Threonine (T34), Arginine (R35, R38, R39, and R44), and Asparagine (N40). nih.gov The arginine side chains, in particular, play a vital role that goes beyond simple electrostatic interactions, contributing to the specificity of the binding. nih.gov The α-helical structure of the bound peptide fits into the major groove of the RRE stem-loop IIB, facilitating specific contacts between the peptide's side chains and the RNA bases. nih.govrcsb.org

The interaction is not a simple one-to-one binding event. The initial binding of a Rev monomer to a high-affinity site on the RRE facilitates the cooperative binding of additional Rev molecules, leading to the oligomerization of Rev on the RRE, a step required for its function. capes.gov.brpnas.org A peptide corresponding to the basic domain of Rev (Rev 34-50) has been shown to inhibit the splicing of RRE-containing mRNAs in vitro. pnas.orgasm.org

Nuclear Localization Signal (NLS)

The same arginine-rich sequence of Rev 34-50 that is responsible for RNA binding also functions as a Nuclear Localization Signal (NLS). wikipedia.orgbiosynth.comnih.gov This dual functionality is a remarkable example of molecular economy in the viral genome. The NLS is essential for the import of the Rev protein from the cytoplasm, where it is synthesized, into the nucleus, where it acts on the viral mRNAs. wikipedia.orguniprot.orguniprot.org

The nuclear import of Rev is a mediated process involving cellular transport receptors. nih.govasm.org The Rev NLS interacts directly with importin-β, a key component of the nuclear import machinery. nih.govlife-science-alliance.org This interaction is highly specific and is abolished by mutations within the NLS. nih.gov Interestingly, the binding of Rev to importin-β is blocked by the importin-α receptor, suggesting a distinct import pathway compared to many other NLS-containing proteins. nih.gov

The continuous shuttling of Rev between the nucleus and the cytoplasm is a key aspect of its function. wikipedia.orguniprot.orguniprot.org The NLS ensures its entry into the nucleus, while a separate nuclear export signal (NES) mediates its exit along with the bound viral RNA cargo. nih.govasm.org The formation of a multimeric complex between Rev and the RRE has been observed to mask the Rev NLS, while the NES remains accessible, ensuring that Rev is imported only after releasing its RNA cargo in the cytoplasm. nih.gov

Cell-Penetrating Peptide (CPP) Characteristics

The this compound peptide is also classified as a Cell-Penetrating Peptide (CPP), a class of short peptides that can traverse cellular membranes. biosynth.comwikipedia.orggenscript.com This property is attributed to the high density of positively charged arginine residues within the sequence. wikipedia.orgapsnet.org The ability of Rev 34-50 to penetrate cells has made it a valuable tool in research for delivering various macromolecules, including proteins and nucleic acids, into cells. biosynth.comgenscript.com

CPPs derived from viral proteins are not uncommon, as viruses have evolved mechanisms to breach cellular barriers. nih.gov The HIV-1 Tat protein, another regulatory protein of the virus, also contains a well-characterized arginine-rich CPP domain. wikipedia.orgapsnet.org The mechanism of CPP entry is still under investigation but is thought to involve direct membrane translocation or endocytic pathways. wikipedia.org For Rev (34-50), its uptake can be inhibited by heparin sulfate (B86663) and chondroitin (B13769445) sulfate, suggesting an interaction with cell surface proteoglycans. researchgate.net

Mechanism of Action in Hiv 1 Gene Expression and Replication

Interaction with the Rev Response Element (RRE)

Cooperative Oligomerization on the RRE

The assembly of the HIV-1 Rev protein on the Rev Response Element (RRE) is a highly cooperative process essential for its function in mediating the nuclear export of unspliced and singly-spliced viral mRNAs. pnas.orgpnas.org This process involves a series of coordinated RNA-protein and protein-protein interactions that facilitate the formation of a stable, high-affinity oligomeric ribonucleoprotein (RNP) complex. pnas.orgpnas.org The RRE, a highly structured RNA element of approximately 350 nucleotides found within the viral env gene, acts as a scaffold for the assembly of multiple Rev molecules. nih.govdovepress.com The formation of this Rev-RRE complex is critical for viral replication, as it recruits cellular export machinery, like Crm1, to transport these intron-containing viral RNAs to the cytoplasm for translation into viral structural proteins and packaging into new virions. nih.govmdpi.com The cooperative nature of this assembly ensures a specific and efficient formation of the export-competent complex, with an affinity that is significantly higher—by about 500-fold—than the binding of a single Rev molecule to its primary binding site alone. pnas.org

Sequential Monomer Association

The assembly of the Rev-RRE complex is initiated by the binding of a single Rev monomer to a specific high-affinity site within the RRE, known as stem-loop IIB. pnas.orgpnas.orgelifesciences.org This initial binding event, driven by the interaction of Rev's arginine-rich motif (ARM), corresponding to amino acids 34-50, with the RNA, nucleates the subsequent assembly process. elifesciences.orgresearchgate.net Following this nucleation, additional Rev monomers are added sequentially to adjacent, lower-affinity sites on the RRE scaffold. pnas.orgpnas.orgelifesciences.org Single-molecule fluorescence spectroscopy studies have demonstrated that the predominant mode of assembly involves the addition of one Rev monomer at a time, rather than the binding of pre-formed Rev oligomers from the solution. pnas.org This stepwise association allows for a regulated and orderly construction of the final, functional ribonucleoprotein complex. nih.gov

Protein-Protein Interactions in Oligomerization

Crucial to the cooperative assembly of the Rev-RRE complex are the interactions between the Rev monomers themselves. pnas.orgnih.gov These protein-protein interactions stabilize the binding of subsequently added Rev molecules to the RRE, facilitating the rapid formation of the oligomer. pnas.orgpnas.org The Rev protein possesses distinct oligomerization domains that are essential for this process. mdpi.comresearchgate.net While the initial binding is dictated by a high-affinity RNA-protein interaction at the IIB site, the subsequent binding of additional monomers is heavily reliant on these cooperative Rev-Rev interactions. pnas.org This interplay ensures that multiple Rev molecules assemble efficiently along the RRE, a requirement for the complex to become competent for nuclear export. pnas.orgnih.gov The formation of these oligomeric complexes on the RRE is primarily dependent on these protein-protein interactions, with less dependence on the specific RNA sequences outside of the initial high-affinity binding site. nih.gov

Involvement in Spliceosome Assembly Pathways

In addition to its primary role in nuclear export, the HIV-1 Rev protein, particularly its basic domain (amino acids 34-50), is involved in modulating the host cell's splicing machinery. asm.orgpnas.org Rev has been shown to inhibit the splicing of RRE-containing viral mRNAs. asm.orgpnas.org This inhibitory effect prevents the complete splicing of viral transcripts, ensuring that a pool of unspliced and partially spliced mRNAs containing the RRE is available for export to the cytoplasm. pnas.org This interference with the spliceosome is a key aspect of Rev's post-transcriptional regulation of viral gene expression. pnas.orgoup.com

Interference with U4/U6.U5 Small Nuclear Ribonucleoprotein Entry

A specific mechanism by which Rev inhibits splicing is by blocking a key step in spliceosome assembly. asm.org Research has demonstrated that the basic domain of Rev specifically prevents the entry of the U4/U6.U5 tri-snRNP (small nuclear ribonucleoprotein) complex into the spliceosome. asm.orgoup.com The spliceosome assembles on pre-mRNA in a stepwise fashion, and the recruitment of the U4/U6.U5 tri-snRNP is a critical step for the formation of a catalytically active spliceosome. By interfering with this step, Rev effectively halts the splicing process for RRE-containing transcripts. asm.orgresearchgate.net This action does not appear to interfere with the initial binding of the U1 snRNP but does partially inhibit U2 snRNP binding and blocks the stable association of the U4, U5, and U6 snRNAs. asm.orgoup.com

ATP-Dependent Step Modulation

The inhibitory action of the Rev peptide on spliceosome assembly occurs after an initial ATP-dependent step. asm.org The formation of early spliceosomal complexes is an energy-dependent process. Rev's interference leads to the accumulation of a 45-50S splicing-deficient complex, indicating that it acts after an ATP-requiring stage but before the spliceosome becomes fully assembled and active. asm.org While other cellular proteins, such as members of the heterogeneous nuclear ribonucleoprotein H family, can promote the formation of ATP-dependent spliceosomal complexes, Rev's action serves to counteract this progression, thereby modulating the splicing pathway in favor of the virus. dovepress.com

Structural Biology and Conformational Dynamics

Conformational States of HIV-1 Rev 34-50

The conformation of the this compound peptide is not fixed but rather adapts to its molecular environment and binding partners. This adaptability is a hallmark of its function, allowing it to recognize and bind to different RNA structures.

Alpha-Helical Conformation upon RRE Binding

When bound to its primary cognate RNA target, the RRE, the this compound peptide adopts a distinct alpha-helical conformation. nih.govnih.govcapes.gov.br This structural transition is crucial for the specific and high-affinity interaction with the RRE. nih.govcapes.gov.br The alpha-helix fits into the widened major groove of the RRE's stem-loop IIB, a key recognition site. nih.govnih.gov This induced-fit mechanism, where the peptide folds upon binding, is a common theme in protein-RNA interactions. nih.gov Circular dichroism experiments have confirmed that the helical structure of the peptide is stabilized upon specific binding to the RRE. nih.govcapes.gov.br Furthermore, NMR spectroscopy has been instrumental in defining the three-dimensional structure of this complex, revealing the precise orientation of the alpha-helix within the RNA groove. rcsb.org The stability of this alpha-helical conformation is temperature-dependent, correlating with the specificity of the RNA binding in vitro. nih.govcapes.gov.br

Intrinsically Disordered Nature in Solution

In the absence of its RNA binding partners, the this compound peptide exists in a largely unstructured or intrinsically disordered state in aqueous solutions. nih.govresearchgate.net This inherent flexibility is a characteristic feature of many arginine-rich motifs. nih.gov Spectroscopic and simulation data indicate that the peptide behaves as a statistical coil, lacking a stable secondary structure. nih.gov This disordered nature is believed to be advantageous, allowing the peptide to transiently engage in various interactions and to adopt different conformations upon binding to different targets. nih.gov The significant net positive charge from its numerous arginine residues contributes to its disordered state in solution. nih.gov

Extended Conformation with RNA Aptamers

Interestingly, the this compound peptide does not exclusively form an alpha-helix upon RNA binding. When interacting with certain in vitro-selected RNA aptamers, it can adopt an extended conformation. nih.gov This demonstrates the remarkable conformational adaptability of the peptide, where the specific structure of the RNA partner dictates the resulting fold of the peptide. nih.gov The ability to switch between alpha-helical and extended conformations highlights the dynamic nature of the Rev ARM and its capacity for adaptive recognition of diverse RNA structures. nih.gov

Molecular Basis of RNA Recognition

The specific and high-affinity binding of the this compound peptide to the RRE is governed by a combination of specific amino acid-base interactions and electrostatic forces.

Critical Amino Acid Residues for Specificity and Affinity

Several amino acid residues within the 34-50 sequence have been identified as being critical for the specific recognition of and high-affinity binding to the RRE. nih.govnih.govcapes.gov.br Mutational studies have shown that Thr34, Arg35, Arg38, Arg39, and Asn40 are essential for this interaction. nih.govnih.govcapes.gov.br These residues are thought to make direct contact with specific bases or structural features within the RRE. nih.govcapes.gov.br The side chains of these amino acids, particularly the guanidinium (B1211019) groups of the arginines, form a network of hydrogen bonds and other interactions that anchor the peptide to the RNA. nih.gov The importance of these specific residues underscores that the interaction is not merely based on charge but on a precise structural complementarity.

Mutual Stabilization of Peptide and RNA Structure

The interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) Rev (34-50) peptide and its binding site on the Rev Response Element (RRE) RNA is a dynamic process characterized by significant conformational changes in both molecules. This binding event leads to a mutual stabilization of their respective structures, forming a tightly associated ribonucleoprotein (RNP) complex that can be viewed as a single folding unit. nih.gov

Initially, the Rev (34-50) peptide, an arginine-rich motif, is largely unstructured in an aqueous solution. uq.edu.au However, upon specific binding to the major groove of the RRE RNA, particularly the stem-loop IIB region, it adopts a stable α-helical conformation. uq.edu.auplos.orgnih.gov Circular dichroism experiments have demonstrated that this induced helical structure is stabilized by the interaction with the RRE. nih.gov The specificity of this binding is temperature-dependent, correlating directly with the unfolding of the α-helix, which underscores the importance of the peptide's conformation for RNA recognition. nih.gov The α-helix formation is critical, as it correctly positions key amino acid side chains for specific contacts with the RNA. uq.edu.aunih.gov For instance, the side chain of Threonine-34 (Thr34) appears to form both internal peptide-peptide hydrogen bonds that stabilize the helix and direct contacts with the RNA backbone.

Concurrently, the RRE RNA also undergoes a significant conformational change upon peptide binding. nih.gov NMR spectroscopy studies have revealed that the free RNA exists in more than one conformation at lower temperatures, but a single predominant structure emerges upon complex formation. nih.gov The binding of the Rev peptide induces a distinct structural rearrangement within the RRE's internal loop. nih.gov This includes the formation of non-Watson-Crick base pairs, such as a G-G and a G-A pair, which creates a unique binding pocket. core.ac.uk A notable change occurs in the phosphate (B84403) backbone geometry, which widens the major groove by approximately 5 Å, allowing the Rev α-helix to be accommodated. This structural reorganization within the RNA is crucial for creating the specific binding site recognized by the peptide. core.ac.uk

The binding thermodynamics further illuminate the nature of this interaction. The binding of the Rev peptide to the RRE is primarily driven by a large, favorable entropy change (TΔS), which is indicative of major conformational changes and the release of ordered water molecules upon complex formation. plos.orgnih.gov This contrasts with other high-affinity peptides that may bind with different thermodynamic signatures. plos.orgnih.gov The mutual stabilization is evident in how the structured peptide locks the RNA into a specific, functional conformation, and in turn, the structured RNA provides the scaffold necessary to stabilize the peptide's α-helix. This interdependence highlights a sophisticated mechanism of molecular recognition essential for the assembly of the functional Rev-RRE export complex. nih.govelifesciences.org

Table 1: Thermodynamic and Structural Parameters of Rev (34-50) Peptide and RRE-IIB Interaction

| Parameter | Value | Description | Reference |

| Binding Affinity (Ka) | 3.1 ± 0.4 x 107 M-1 | The association constant for the binding of Rev peptide to RRE-IIB RNA at pH 7.5, indicating a high-affinity interaction. | plos.orgnih.gov |

| Enthalpy Change (ΔH) | 0 kcal/mol | The change in enthalpy upon binding. A value of zero suggests that the binding process is not driven by the formation of strong new bonds. | plos.orgnih.gov |

| Entropy Change (TΔS) | 10.2 ± 0.2 kcal/mol | The change in entropy upon binding. The large positive value indicates that the binding is entropically driven, likely due to major conformational changes and desolvation. | plos.orgnih.gov |

| Peptide Conformation | Unstructured → α-helical | The Rev (34-50) peptide transitions from a disordered state to a stable α-helix upon binding to the RRE RNA. | nih.govnih.gov |

| RNA Major Groove Widening | ~5 Å | The major groove of the RRE RNA widens significantly to accommodate the binding of the Rev peptide's α-helix. | |

| Key RNA Structural Change | Formation of non-Watson-Crick G-G and G-A base pairs | The peptide induces the formation of unusual base pairs in the RRE internal loop, creating a specific binding pocket. | core.ac.uk |

Interactions with Host Cellular Factors

Nuclear Import Machinery

The nuclear import of the HIV-1 Rev protein is a crucial step for its function, enabling it to access viral RNAs within the nucleus. This process is mediated by direct interactions with components of the host's nuclear import machinery.

Interaction with Importin-beta

The HIV-1 Rev protein's arginine-rich motif (ARM), which encompasses amino acids 34-50, functions as a nuclear localization signal (NLS). researchgate.net This NLS facilitates the direct binding of Rev to Importin-beta (Impβ), a key nuclear import receptor, in a manner that is independent of Importin-alpha. nih.govbiorxiv.org This interaction is highly specific and is abolished by mutations within the Rev NLS. nih.gov Biochemical and biophysical studies have shown that Impβ can bind to two Rev monomers through independent binding sites. life-science-alliance.orglife-science-alliance.org The primary binding epitope for Impβ has been identified as the N-terminal tip of Rev's helix α2 within the ARM. life-science-alliance.org The binding of Rev to Impβ is blocked by the Importin-alpha receptor, suggesting that Rev and Importin-alpha may bind to a similar region on Impβ. nih.gov The complex formed between Rev and Impβ can be dissociated by the GTP-bound form of the nuclear Ran GTPase, which ensures the release of Rev into the nucleoplasm upon successful import. nih.gov

It has been observed that the nuclear import pathway for Rev can be host cell-dependent, with Impβ mediating import in T-lymphocyte derived cell lines. life-science-alliance.org The interaction between Rev and Impβ is primarily mediated by the helical hairpin domain of Rev. life-science-alliance.org Studies using peptide scanning have confirmed that peptides derived from Rev residues 33-55, which largely overlap with the ARM, are recognized by Impβ. life-science-alliance.org

Modulation by Host Cellular Inhibitors (e.g., HIC)

The nuclear import of HIV-1 Rev can be modulated by host cellular proteins, such as HIC (Human I-mfa domain-containing protein). HIC has been shown to directly interact with the Rev NLS. researchgate.net This interaction occurs in the cytoplasm and effectively sequesters Rev, preventing its interaction with Impβ and thereby inhibiting its nuclear import. researchgate.netresearchgate.net The I-mfa domain of HIC is responsible for this interaction with the Rev NLS. researchgate.net This sequestration of Rev in the cytoplasm by HIC leads to a reduction in Rev's functional activity. researchgate.net

Nuclear Export Machinery

Once inside the nucleus, Rev binds to the Rev Response Element (RRE) on unspliced and singly-spliced viral RNAs and facilitates their export to the cytoplasm. This process is mediated by the recruitment of the host's nuclear export machinery.

Recruitment of CRM1/Ran-GTP Complex

The HIV-1 Rev protein recruits the cellular export receptor CRM1 (Chromosome Region Maintenance 1), also known as exportin-1, along with the GTP-bound form of Ran (Ran-GTP), to the viral RNA. asm.orgnih.gov This interaction is mediated by a leucine-rich nuclear export signal (NES) located in the C-terminal region of Rev. nih.govelifesciences.org The formation of the Rev-RRE-CRM1-Ran-GTP complex is a cooperative process that is essential for the transport of the viral RNA through the nuclear pore complex. asm.orgelifesciences.org Upon reaching the cytoplasm, the complex disassembles following the hydrolysis of Ran-GTP to Ran-GDP, releasing the viral RNA for translation. asm.org Structural studies have revealed that CRM1 forms a dimer, which enhances its association with the Rev-RRE complex and positions the NES binding sites for interaction with the Rev oligomer. elifesciences.orgbiorxiv.org This dimerization creates a unique binding surface for Rev. biorxiv.org

Other Host Protein Interactions

Beyond the core import and export machinery, the Rev 34-50 region interacts with other host proteins that can influence its function and localization.

Histone Chaperones (e.g., B23, Nap1)

The arginine-rich motif (ARM) of HIV-1 Rev (residues 34-50) has been shown to interact with host histone chaperones, including B23 (also known as nucleophosmin) and Nap1 (Nucleosome Assembly Protein 1). nih.gov These interactions are suggested to be competitive with the binding of Rev to the RRE. nih.gov The interaction with B23 is thought to aid in the nuclear import of Rev. royalsocietypublishing.org Nap1 has been found to form a stable complex with Rev and can prevent its aggregation. researchgate.net Overexpression of Nap1 has been shown to affect Rev function. researchgate.net

Influence on Host-Cellular Subsystems

The HIV-1 Rev protein, particularly its arginine-rich motif (ARM) spanning residues 34-50, exerts a significant influence over various host-cellular subsystems to facilitate viral replication. This peptide sequence is a key functional module that directly engages with host cell components, leading to the manipulation of essential cellular pathways. nih.gov The primary role of the full Rev protein is to mediate the nuclear export of unspliced and partially spliced viral mRNAs, a process essential for producing viral structural proteins and enzymes. biorxiv.orguniprot.org The Rev 34-50 peptide, as the core RNA-binding domain and a nuclear localization signal (NLS), is central to these interactions. researchgate.netpnas.org Its activities result in the commandeering of host machinery involved in RNA processing, transport, and innate immune responses.

Modulation of the Host Splicing Machinery

The Rev protein, through its ARM domain, can inhibit the host cell's pre-mRNA splicing machinery. pnas.org This function is crucial for preventing the complete splicing of viral transcripts, thereby ensuring the availability of intron-containing mRNAs required for the synthesis of late viral proteins and for packaging into new virions. nih.gov Research has shown that Rev, or even a peptide derived from its ARM (Rev 34-50), inhibits the splicing of RNA that contains the Rev Response Element (RRE). pnas.org This inhibition appears to occur at an early stage, interfering with the initial assembly of the spliceosome on the viral RNA. royalsocietypublishing.org

One of the key host factors implicated in this process is the splicing factor SF2/ASF (also known as ASF/SF2). royalsocietypublishing.org SF2/ASF, a serine/arginine-rich (SR) protein, has been found to bind specifically to the RRE, but only in the presence of Rev. pnas.org This suggests that Rev recruits SF2/ASF to the viral RNA, forming a complex that ultimately represses splicing. pnas.orgroyalsocietypublishing.org Overexpression of SF2/ASF can inhibit Rev's function, highlighting the delicate balance of these interactions. royalsocietypublishing.org This manipulation ensures that the viral RNAs bypass the cellular quality control mechanisms that would typically retain and degrade incompletely spliced transcripts in the nucleus. royalsocietypublishing.org

Suppression of the RNA Interference (RNAi) Pathway

A critical aspect of the host's innate immunity is the RNA interference (RNAi) pathway, which can recognize and degrade foreign RNA. The Rev ARM has been identified as a viral motif capable of suppressing Dicer-dependent RNAi. nih.gov This represents a direct countermeasure by HIV-1 against a fundamental cellular defense system.

Hijacking of Nuclear Transport Pathways

The Rev 34-50 sequence functions as a nuclear localization signal (NLS), directing the Rev protein from the cytoplasm, where it is synthesized, into the nucleus. uniprot.orgresearchgate.net This import process is mediated by direct interactions with host cell proteins from the karyopherin/importin-β family. researchgate.net Importin-β has been identified as a primary Rev import factor, binding directly to the N-terminal half of the Rev ARM. researchgate.net Other transport factors like transportin-1 have also been implicated. researchgate.net

Once in the nucleus, the full Rev protein oligomerizes on the RRE of unspliced viral transcripts. nih.gov This action exposes a nuclear export signal (NES) on Rev, which then recruits the host export receptor CRM1 (also known as XPO1) and its cofactor Ran-GTP. uniprot.orgnih.gov This complex hijacks the CRM1-mediated export pathway, a route typically used for cellular proteins and only a few cellular RNAs, to transport the intron-containing viral mRNAs to the cytoplasm. nih.govelifesciences.org Rev may also downregulate the main cellular mRNA export pathway (TAP/NXF1) to further channel viral RNAs through the CRM1 pathway and bypass cellular checkpoints. royalsocietypublishing.org

Impact on General Cellular Metabolism

While direct studies focusing exclusively on the Rev 34-50 peptide's influence on metabolism are limited, the functions enabled by Rev are intrinsically linked to profound shifts in the host cell's metabolic state. HIV-1 infection, in general, reprograms host cell metabolism to create an environment favorable for viral production. frontiersin.org This includes increasing glycolysis and glucose transport, which makes T-cells more susceptible to infection. frontiersin.org The expression of late viral proteins, which is dependent on Rev's function, places a high metabolic demand on the host cell.

Table 1: Host Cellular Factors Interacting with HIV-1 Rev/Rev 34-50

| Host Factor | Cellular Subsystem | Role in HIV-1 Replication | Reference |

| Importin-β (KPNB1) | Nuclear Transport | Mediates the nuclear import of Rev by binding to its NLS (residues 34-50). | uniprot.orgresearchgate.net |

| CRM1 (XPO1) | Nuclear Transport | Acts as the primary nuclear export receptor for the Rev/RRE complex, transporting unspliced viral RNAs to the cytoplasm. | uniprot.orgnih.govelifesciences.org |

| SF2/ASF | Pre-mRNA Splicing | Interacts with the Rev/RRE complex to inhibit splicing of viral RNA, promoting the expression of late genes. | pnas.orgroyalsocietypublishing.org |

| TRBP | RNA Interference | A component of the RISC loading complex that is bound by the Rev ARM, leading to suppression of the host RNAi defense. | nih.gov |

| PACT | RNA Interference | A component of the RISC loading complex that is also targeted by the Rev ARM to inhibit RNAi. | nih.gov |

| DEAD/H box helicases (e.g., DDX1, DDX3X, DDX5) | RNA Metabolism | Interact with Rev and are involved in multiple facets of virus production, including regulation of HIV mRNAs. | pnas.orgnih.gov |

Table 2: Summary of HIV-1 Rev 34-50 Influence on Host Subsystems

| Host Cellular Subsystem | Effect of Rev/Rev 34-50 | Consequence for HIV-1 | Reference |

| Pre-mRNA Splicing | Inhibition of spliceosome assembly on RRE-containing transcripts. | Prevents complete splicing of viral RNA, allowing for the synthesis of late-stage proteins (Gag, Pol, Env). | pnas.orgroyalsocietypublishing.org |

| Nuclear Transport | Mediates nuclear import via Importin-β and hijacks the CRM1 pathway for nuclear export of viral RNA. | Essential for completing the viral life cycle by transporting Rev into the nucleus and exporting unspliced mRNAs out. | uniprot.orgresearchgate.netnih.gov |

| RNA Interference (RNAi) | Suppression of Dicer-dependent RNAi through interaction with RISC components. | Protects viral RNA from degradation by the host's innate immune system. | nih.gov |

| Cellular Metabolism | Indirectly contributes to the metabolic reprogramming of the host cell by enabling late viral gene expression. | Creates a cellular environment with sufficient resources (e.g., glucose, acetyl-CoA) to support high levels of viral replication. | frontiersin.orgfrontiersin.org |

Research Methodologies and Experimental Approaches

Spectroscopic Techniques

Spectroscopic methods are fundamental to understanding the molecular properties of the HIV-1 Rev(34-50) peptide, particularly its structural conformation and its interaction with its RNA target.

NMR spectroscopy has been a pivotal technique for determining the high-resolution, three-dimensional structure of the HIV-1 Rev(34-50) peptide when it is complexed with its RNA binding site, the RRE. In its unbound state in aqueous solution, the peptide is conformationally flexible and lacks a defined secondary structure. However, upon binding to a high-affinity RRE RNA hairpin (specifically Stem-loop IIB), the peptide undergoes a significant conformational change.

Multidimensional NMR studies, including 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), have provided detailed insights into this bound structure. The key findings from NMR analysis are:

Induced α-Helix Formation: The peptide adopts a stable α-helical conformation spanning from approximately residue Threonine-34 to Arginine-46 upon binding to the RRE. This induced fit is a critical feature of the recognition event.

Intermolecular Contacts: NOESY experiments identify specific through-space contacts between the peptide's amino acid side chains and the RNA bases and backbone. For instance, the side chain of Arginine-44 is observed to form a crucial interaction deep within the widened major groove of the RRE RNA. The tryptophan at position 45 (Trp45) also makes key contacts with the RNA.

Chemical Shift Perturbation: By comparing the NMR spectra of the free and bound peptide, researchers can map the specific residues involved in the interaction. Residues that experience significant changes in their chemical shift upon addition of RRE RNA are identified as being part of the binding interface.

The structural data derived from NMR provides a precise atomic-level model of how HIV-1 Rev(34-50) recognizes its RNA target.

| Parameter | Observation | Significance |

|---|---|---|

| Secondary Structure | α-helix from Thr(34) to Arg(46) | Demonstrates an induced-fit binding mechanism. |

| Peptide Conformation | Deep penetration into the widened major groove of RRE RNA | Highlights the specific recognition geometry. |

| Key Intermolecular Contact | Arg(44) side chain forms specific hydrogen bonds with guanine (B1146940) bases in the RRE | Identifies a critical residue for high-affinity binding. |

| Key Intermolecular Contact | Trp(45) side chain stacks against a guanine base | Contributes to binding affinity and specificity. |

CD spectroscopy is employed to analyze the secondary structure of the HIV-1 Rev(34-50) peptide in solution. This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its conformation (e.g., α-helix, β-sheet, random coil).

Studies on the isolated HIV-1 Rev(34-50) peptide consistently show a CD spectrum characteristic of a random coil, with a strong negative peak near 200 nm. However, upon titration with RRE RNA, the spectrum undergoes a dramatic change. Two negative minima appear at approximately 208 nm and 222 nm, which are the hallmark spectral features of an α-helical structure. By monitoring the change in ellipticity at 222 nm, researchers can quantify the degree of helix formation as a function of RNA concentration. These experiments corroborate the NMR findings, confirming that the peptide is largely disordered in its free state but folds into an α-helix upon binding its target.

| Condition | Observed Conformation | Characteristic CD Signal (Mean Residue Ellipticity) |

|---|---|---|

| Free Peptide in Buffer | Random Coil | Strong minimum near 200 nm |

| Peptide Bound to RRE RNA | α-Helix | Negative minima at ~208 nm and 222 nm |

| Calculated α-Helicity | ~30-40% upon saturation with RRE | Quantifies the extent of the conformational change. |

Fluorescence spectroscopy provides a highly sensitive method for studying the binding thermodynamics and kinetics between HIV-1 Rev(34-50) and the RRE. This is possible due to the presence of a single, naturally fluorescent tryptophan residue at position 45 (Trp45). The fluorescence emission of tryptophan is exquisitely sensitive to its local environment.

When the unbound peptide is in an aqueous solution, the Trp45 residue is solvent-exposed, resulting in a characteristic fluorescence emission spectrum. Upon binding to the RRE, the Trp45 residue becomes buried in a more hydrophobic pocket at the protein-RNA interface, as confirmed by NMR. This change in the local environment leads to a significant increase in its fluorescence quantum yield (fluorescence enhancement) and a shift in the emission maximum to shorter wavelengths (a "blue shift").

By monitoring the change in fluorescence intensity as a function of added RRE RNA concentration, a binding isotherm can be generated. Fitting this curve allows for the precise determination of the equilibrium dissociation constant (Kd), a measure of binding affinity. This method has been instrumental in quantifying the strength of the Rev-RRE interaction and in studying the effects of mutations in either the peptide or the RNA.

Biochemical and Molecular Assays

These assays are used to measure the direct binding activity and the biological function of the HIV-1 Rev(34-50) peptide in controlled, in vitro systems.

Several biochemical assays are used to directly measure and quantify the interaction between HIV-1 Rev(34-50) and its RRE RNA target.

Electrophoretic Mobility Shift Assay (EMSA), or Gel Shift Assay: This is the most common technique used to study this interaction. A radiolabeled RRE RNA probe is incubated with varying concentrations of the Rev(34-50) peptide and then separated on a non-denaturing polyacrylamide gel. The free RNA probe, being smaller, migrates quickly through the gel. When the peptide binds to the RNA, it forms a larger complex that migrates more slowly, resulting in a "shifted" band. The fraction of bound RNA can be quantified at each peptide concentration, allowing for the calculation of the dissociation constant (Kd).

Nitrocellulose Filter Binding Assay: This method relies on the principle that proteins and protein-RNA complexes are retained by nitrocellulose filters, whereas free RNA typically passes through. A fixed amount of radiolabeled RRE RNA is incubated with varying concentrations of the Rev(34-50) peptide. The mixture is then passed through a filter, and the amount of radioactivity retained on the filter is measured. This retained radioactivity is proportional to the amount of peptide-RNA complex formed, enabling the determination of the Kd.

These assays have been crucial for establishing the high affinity and specificity of the Rev(34-50) peptide for the RRE.

| Assay Method | Target RNA | Reported Kd (nM) | Reference Finding |

|---|---|---|---|

| Gel Mobility Shift Assay (EMSA) | Minimal RRE Stem-loop IIB | 1 - 5 nM | Demonstrates high-affinity, specific binding. |

| Fluorescence Titration (Trp45) | Minimal RRE Stem-loop IIB | 3 - 10 nM | Provides thermodynamic data consistent with other methods. |

| Filter Binding Assay | Minimal RRE Stem-loop IIB | ~5 nM | Confirms high-affinity interaction through an independent technique. |

A key function of the full-length Rev protein is to bind to the RRE within unspliced or partially spliced viral mRNAs and prevent them from being fully spliced, thereby facilitating their export to the cytoplasm. The HIV-1 Rev(34-50) peptide, containing the core ARM, can partially mimic this activity in vitro.

In this assay, a model pre-mRNA substrate containing standard 5' and 3' splice sites is incubated with a HeLa cell nuclear extract, which contains the complete cellular splicing machinery (the spliceosome). In the absence of any inhibitor, the extract processes the pre-mRNA into its spliced products and lariat (B8276320) intermediates.

When increasing concentrations of the HIV-1 Rev(34-50) peptide are added to the reaction, a dose-dependent inhibition of the splicing reaction is observed. The peptide is thought to interfere with the assembly or function of the spliceosome by competing for binding to essential RNA or protein components, such as the U1 small nuclear ribonucleoprotein (snRNP). This assay provides a functional readout, demonstrating that the ARM peptide alone can disrupt a fundamental cellular RNA processing event, which is reflective of the full-length protein's biological role.

| HIV-1 Rev(34-50) Concentration | Observed Effect on Splicing | Interpretation |

|---|---|---|

| 0 µM (Control) | Efficient formation of spliced mRNA product | Baseline activity of the spliceosome. |

| Low µM range (e.g., 1-5 µM) | Partial reduction in spliced product; accumulation of pre-mRNA | Onset of splicing inhibition. |

| High µM range (e.g., >10 µM) | Strong inhibition of splicing; minimal spliced product formed | Demonstrates potent, concentration-dependent interference with the splicing machinery. |

Protein-Protein Interaction Studies (e.g., GST Pull-down, Tandem Affinity Purification)

To elucidate the interaction partners of HIV-1 Rev, particularly within the 34-50 amino acid region, researchers employ various in vitro and in vivo techniques. Glutathione S-transferase (GST) pull-down assays and tandem affinity purification (TAP) are prominent methods for identifying and characterizing these protein-protein interactions.

GST Pull-down Assays: This technique has been instrumental in demonstrating direct interactions between HIV-1 Rev and other proteins. For instance, GST pull-down assays have shown that the Rev NLS (Nuclear Localization Signal), which encompasses the 34-50 region, directly interacts with the cellular protein HIC in vitro. researchgate.net In these experiments, a GST-fused Rev protein (the "bait") is immobilized on glutathione-Sepharose beads and incubated with a lysate containing the potential interacting protein (the "prey"). researchgate.netcore.ac.uk If an interaction occurs, the prey protein is "pulled down" with the bait and can be detected by Western blotting. researchgate.net This method has also been used to confirm the interaction between HIV-1 Rev and importin β, a key protein in the nuclear import pathway. asm.org Furthermore, GST pull-down assays have been utilized to study the in vitro interaction between Rev and the herpes simplex virus type 1 (HSV-1) Us11 protein. core.ac.uk

Tandem Affinity Purification (TAP): TAP is a more stringent method for identifying protein interaction partners within a cellular context. nih.govmdpi.com This technique involves fusing a dual-affinity tag to the protein of interest (e.g., HIV-1 Rev). researchgate.net The tagged protein is then expressed in cells, and protein complexes are purified through two successive affinity chromatography steps. mdpi.comresearchgate.net This two-step purification significantly reduces the background of non-specific binding proteins, providing a cleaner and more reliable identification of true interaction partners. mdpi.com The TAP method has been successfully adapted for use in mammalian cells to study various protein complexes, including those involving viral proteins like HIV-1 Rev. nih.govnih.gov For example, a stable complex between HIV-1 Rev and the nucleosome assembly protein, NAP1, which affects Rev function, was identified using this approach. nih.govresearchgate.net

The following table summarizes key findings from protein-protein interaction studies involving HIV-1 Rev:

| Technique | Interacting Partner | Key Finding | Reference |

|---|---|---|---|

| GST Pull-down | HIC | Direct interaction with Rev NLS in vitro. | researchgate.net |

| GST Pull-down | Importin β | Confirmed direct binding of HIV-1 Rev. | asm.org |

| GST Pull-down | Us11 (HSV-1) | Demonstrated in vitro interaction. | core.ac.uk |

| Tandem Affinity Purification (TAP) | NAP1 | Identified a stable complex affecting Rev function. | nih.govresearchgate.net |

In Vitro RNA Binding Assays (e.g., Gel Mobility Shift, Filter Binding, Immunoprecipitation)

Advanced Biophysical Techniques

Advanced biophysical techniques provide high-resolution insights into the structural dynamics and interactions of the HIV-1 Rev 34-50 peptide.

Single-molecule fluorescence spectroscopy, particularly single-molecule Förster resonance energy transfer (smFRET), has been a powerful tool to dissect the real-time dynamics of HIV-1 Rev assembly on the Rev Response Element (RRE). nih.gov By labeling Rev and/or the RRE with fluorescent dyes, researchers can observe the binding and dissociation of individual Rev molecules. nih.gov These studies have revealed that Rev assembles on the RRE one monomer at a time, a process initiated by the high-affinity binding of the first Rev molecule to the stem-loop IIB of the RRE. nih.govresearchgate.net The arginine-rich motif (ARM) within the 34-50 region is crucial for this initial interaction. researchgate.net

smFRET experiments have also been used to study the effects of cellular cofactors on Rev-RRE assembly. For example, the DEAD-box protein DDX1 has been shown to promote the oligomerization of Rev on the RRE. nih.gov By observing individual assembly events, it was found that DDX1 accelerates early binding events and increases the frequency of later binding events. nih.gov Furthermore, smFRET has been employed to investigate the conformational states of the HIV-1 envelope glycoprotein (B1211001) (Env), which is indirectly related to Rev function as Rev mediates the export of Env-encoding mRNA. asm.orgmdpi.com

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and flexible macromolecular complexes, such as those involving HIV-1 Rev. nih.gov Cryo-EM has been used to visualize helical filaments of Rev, revealing the flexibility of Rev dimers and how they assemble into larger structures. nih.gov These studies have provided insights into the intermolecular interactions that govern Rev oligomerization. nih.gov

More recently, cryo-EM has been employed to determine the structure of the entire HIV-1 nuclear export complex, which includes Rev, the RRE, the export receptor Crm1, and RanGTP. biorxiv.orgucsf.edunih.gov These structures have revealed a previously unseen protein-protein binding site on Crm1 that stabilizes a Crm1 dimer, positioning two Rev nuclear export signals (NESs) within the dimer. biorxiv.orgnih.gov The cryo-EM structure of a Rev-tubulin ring complex has also been determined, showing how Rev's arginine-rich motif binds to tubulin and can modulate the microtubule cytoskeleton. rcsb.org

The following table highlights key structural insights obtained from cryo-EM studies of HIV-1 Rev complexes:

| Complex | Resolution | Key Finding | Reference |

|---|---|---|---|

| HIV-1 Nuclear Export Complex (Rev/RRE/Crm1/RanGTP) | 4.2 Å (global) | Revealed a novel Crm1 dimer interface stabilized by Rev, and direct RNA-Ran-GTP contacts. | biorxiv.orgnih.gov |

| HIV-1 Rev Filaments | ~11-15 nm width | Showed conformational variability in Rev dimer crossing-angles and partial ordering of C-terminal domains. | nih.gov |

| Rev-Tubulin Ring Complex | 3.5 Å | Demonstrated that the Rev arginine-rich motif binds to tubulin, destabilizing microtubules. | rcsb.org |

Single-Molecule Fluorescence Spectroscopy

Computational and Mutational Approaches

Computational and mutational studies are essential for dissecting the structure-function relationships of the this compound peptide at the atomic level.

Site-directed mutagenesis has been extensively used to identify critical residues within the this compound domain that are essential for its function. nih.gov Mutational analyses have localized the domain important for RRE binding to amino acid residues 31 to 50. nih.gov Mutations within this region often lead to the exclusion of Rev from the nucleoli and abolish its ability to support Rev-dependent Gag production. nih.gov

Specific mutations have been created to study the role of different functional motifs within Rev. For example, the RevM10 mutant, which has a mutated nuclear export signal (NES), is defective in nuclear export and exhibits a trans-dominant negative phenotype. researchgate.net In contrast, oligomerization-defective mutants, such as RevSLT40, have also been generated to study the importance of Rev self-assembly. researchgate.net The V16D/I55N double mutant has been particularly useful in biophysical studies, including single-molecule fluorescence spectroscopy, as it hinders Rev multimerization. researchgate.netlife-science-alliance.org These mutagenesis studies have been crucial for understanding how the different domains of Rev cooperate to mediate the nuclear export of viral RNAs. nih.gov

The following table summarizes key HIV-1 Rev mutants and their phenotypes:

| Mutant | Amino Acid Change(s) | Phenotype | Reference |

|---|---|---|---|

| RevM10 | L78D, E79L | Nuclear export-defective, trans-dominant negative. | researchgate.net |

| RevSLT40 | I59E, L60G | Oligomerization-defective. | researchgate.net |

| V16D/I55N | V16D, I55N | Hinders Rev multimerization, used in biophysical studies. | researchgate.netlife-science-alliance.org |

Molecular dynamics (MD) simulations provide a computational lens to examine the dynamic behavior of the this compound peptide and its interactions with other molecules at an atomic level. researchgate.net These simulations can model the conformational changes of the peptide upon binding to its RNA target, the RRE, or to cellular factors. researchgate.net For example, MD simulations have been used to study the interaction of the HIV-1 fusion peptide with cell membranes, providing insights into the viral entry process. nih.gov

MD simulations have also been employed to refine protein-protein docking models and to determine the stability of predicted binding modes. plos.org In the context of the HIV-1 nuclear export complex, MD simulations followed by free energy calculations have been used to analyze the interactions between the DEAD-box helicase DDX3 and the CRM1-Rev-RanGTP complex. plos.orgnih.gov These computational approaches help to identify key interfacial residues and to understand the energetic contributions to complex formation. nih.gov Furthermore, MD simulations have been used to investigate the conformational dynamics of various HIV-1 proteins, such as the Vpr protein in a lipid bilayer and the HIV-1 protease with a peptide substrate. nih.govacs.org

Rational Design and Pharmacophore Modeling

The interaction between the HIV-1 Rev protein and the Rev-responsive element (RRE) RNA is a critical step in the viral replication cycle, making it a prime target for therapeutic intervention. The minimal RNA-binding domain of Rev, encompassing residues 34-50, has been a focal point for the rational design of inhibitors. This peptide adopts an α-helical conformation upon binding to the major groove of the RRE, and this structural information serves as a foundational template for designing molecules that can disrupt this crucial protein-RNA interaction. nih.govresearchgate.netasm.org

Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to elicit a specific biological response. For the this compound peptide, the solution structure, determined by NMR spectroscopy, provides the blueprint for constructing such models. researchgate.netasm.org The α-helical structure of the peptide, which was surprisingly observed in both water and 20% trifluoroethanol, is a key conformational feature. researchgate.net This helical conformation allows the peptide to fit into the expanded major groove of the RRE. researchgate.netasm.org

Key pharmacophoric features derived from the Rev(34-50)-RRE complex include:

Cationic Groups: The arginine-rich nature of the peptide is a dominant feature. The guanidinium (B1211019) groups of multiple arginine residues are crucial for electrostatic interactions with the phosphate (B84403) backbone of the RRE. life-science-alliance.org

Hydrogen Bond Donors and Acceptors: Specific residues within the peptide, such as asparagine, form critical hydrogen bonds with the RNA bases, contributing to the specificity of the interaction. researchgate.net

Hydrophobic Moieties: Although the peptide is highly charged, hydrophobic interactions also play a role in the binding and stabilization of the complex.

Defined Spatial Arrangement: The α-helical scaffold presents these functional groups in a precise orientation, which is essential for high-affinity binding to the RRE.

Virtual screening campaigns have utilized pharmacophore models based on the chemical similarity of known RRE-Rev inhibitors to identify novel chemical scaffolds. nih.gov These in silico approaches have successfully identified compounds that bind to the RRE and exhibit antiretroviral activity. nih.gov

Rational Design of a-Helix Mimetics

A significant challenge in using peptides as therapeutics is their poor metabolic stability and cell permeability. A prominent rational design strategy to overcome these limitations involves the creation of "stapled peptides." This technique involves introducing a covalent cross-link between two amino acid side chains to lock the peptide into its bioactive α-helical conformation.

Research has demonstrated that hydrocarbon-stapled peptides mimicking the HIV-1 Rev(34-50) domain can exhibit enhanced α-helicity, increased protease resistance, and improved biological activity. researchgate.net For instance, a constrained mimetic of the Rev(34-50) peptide showed a submicromolar affinity (pIC50 ≤ 6.65) for the RRE, which was a notable improvement over its unconstrained counterpart (pIC50 ≤ 6.05). researchgate.net This highlights the effectiveness of constraining the peptide in its helical conformation to enhance binding affinity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been instrumental in refining the design of both peptide-based and small-molecule inhibitors of the Rev-RRE interaction.

Peptide-Based Inhibitors: For peptide analogs, modifications have focused on stabilizing the α-helical structure and optimizing the presentation of key binding residues. The replacement of certain amino acids has been explored to understand their contribution to binding affinity. For example, in some stapled peptide designs, an arginine residue critical for RNA binding was replaced with lysine (B10760008) to facilitate the formation of a lactam bridge, yet the resulting constrained compound retained nanomolar affinity for the RRE. researchgate.net

Small-Molecule Inhibitors: For small-molecule inhibitors identified through screening, SAR studies have guided the optimization of their scaffolds. For example, for the benzo[c]fluorenone scaffold, it was found that both the benzo[c] and cyclopentanone (B42830) components are important for strong engagement with the RRE and for antiretroviral activity. nih.gov The cyclopentanone moiety was particularly important for RNA association, while the benzo[c] ring was crucial for the inhibition of the RRE-Rev complex. nih.gov

The following tables summarize key findings from various research efforts in the rational design and pharmacophore modeling of this compound inhibitors.

Table 1: Binding Affinities of Rationally Designed Peptide Inhibitors

| Compound/Peptide | Description | Binding Affinity/Activity | Source(s) |

| Unconstrained Rev(34-50) Analogue | Linear peptide based on the native sequence. | pIC50 ≤ 6.05 ± 0.07 | researchgate.net |

| Constrained Rev(34-50) Mimetic | Stapled peptide with an induced α-helical structure. | pIC50 ≤ 6.65 ± 0.04 | researchgate.net |

| Branched Peptide (4B3) | Branched peptide identified from a library screen. | Kd = 410 nM | nih.gov |

Table 2: Activity of Small-Molecule Inhibitors of Rev-RRE Interaction

| Compound ID | Scaffold/Description | Activity Metric | Value | Source(s) |

| 103833 | Heterocyclic compound | EC50 (Rev-RRE inhibition) | 1.07 µM | nih.gov |

| 104366 | Heterocyclic compound | EC50 (Rev-RRE inhibition) | 2.24 µM | nih.gov |

| Benfluron Analog 1 | Benzo[c]fluorenone derivative | Kd (RRE subdomain IIB) | 1.39 µM | nih.gov |

| Niruriside | Natural product | IC50 (Rev-RRE binding) | 3.3 µM | acs.org |

| Terphenyl Compound 1a | 1,4-substituted terphenyl | IC50 (IIB-Rev 34-50 displacement) | ~20 µM | researchgate.net |

| Terphenyl Compound 1d | 1,4-substituted terphenyl | IC50 (IIB-Rev 34-50 displacement) | ~10 µM | researchgate.net |

Therapeutic Implications and Antiviral Strategies Targeting Hiv 1 Rev 34 50

HIV-1 Rev-RRE Axis as a Drug Target

The interaction between the HIV-1 Rev protein and the Rev Response Element (RRE) is a critical step in the viral replication cycle, making the Rev-RRE axis a significant target for therapeutic intervention. researchgate.netdiamond.ac.uk Rev, a regulatory protein, facilitates the export of unspliced and singly spliced viral mRNAs from the nucleus to the cytoplasm. nih.govroyalsocietypublishing.org This process is essential for the synthesis of viral structural proteins and enzymes necessary for the assembly of new virions. royalsocietypublishing.orgresearchgate.net

The Rev protein binds to the highly structured RRE within the viral RNA through its arginine-rich motif (ARM). diamond.ac.uknih.gov This binding initiates the assembly of a ribonucleoprotein complex that is then exported from the nucleus. researchgate.netdiamond.ac.uk Disrupting this interaction can halt the production of essential viral components, thereby inhibiting viral replication. royalsocietypublishing.orgdovepress.com The essential nature of the Rev-RRE interaction for viral propagation has made it a popular and promising target for the development of novel anti-HIV drugs. researchgate.netdiamond.ac.ukcsic.es

Researchers are exploring various strategies to inhibit the Rev-RRE axis. These include small molecules that can bind to the RRE and block Rev from attaching, as well as peptide-based inhibitors that mimic the Rev ARM and compete with the native protein for RRE binding. royalsocietypublishing.orgresearchgate.net The evolution of the Rev-RRE system during natural infection is also being studied to better understand its role in viral adaptation and to inform the development of more effective, targeted therapies. asm.orgfrontiersin.org

Peptide-Derived Antagonists and Mimetics

Peptide-derived antagonists and mimetics of the HIV-1 Rev 34-50 region, which encompasses the arginine-rich motif (ARM), represent a promising avenue for antiviral drug development. medchemexpress.combiosynth.comgenscript.com These peptides are designed to interfere with the normal function of the Rev protein.

Inhibition of Rev Function

Peptides derived from the Rev ARM can competitively inhibit the binding of the full-length Rev protein to the RRE. researchgate.net By mimicking the binding domain, these peptides can occupy the RRE binding sites, preventing the native Rev protein from initiating the nuclear export of viral mRNAs. pnas.org This leads to a significant reduction in the production of late-stage viral proteins. nih.gov

Studies have shown that synthetic peptides that mimic Rev's function can effectively block the transport of HIV-1 RNA, thereby inhibiting viral replication. mdpi.com For instance, a backbone cyclic peptide analog, Rev-13, which is based on the Rev-ARM sequence, has been shown to inhibit Rev-induced gene expression in HeLa cells by 60-70% at low micromolar concentrations without causing cellular toxicity. researchgate.net Furthermore, modifications to these peptides, such as constraining them into an α-helical structure, can enhance their binding affinity for the RRE, in some cases surpassing the affinity of the native Rev protein itself. researchgate.net This increased affinity can lead to a more potent inhibition of HIV-1 replication. royalsocietypublishing.org Other research has demonstrated that peptides derived from the Rev protein can also inhibit HIV-1 integrase, a key enzyme in the viral life cycle, by altering its oligomerization state. nih.gov

Dual Antagonism (Rev and Co-receptor)

Some arginine-rich peptides derived from Rev(34-50) have demonstrated a dual antagonistic effect, targeting both the Rev protein and a cellular co-receptor, CXCR4. nih.gov CXCR4 is one of the major co-receptors that HIV-1 uses to enter host cells. asm.orgtandfonline.com By blocking both the function of Rev and the entry of the virus into the cell, these dual-action peptides can inhibit HIV-1 replication at two distinct stages of its life cycle.

One such peptide, Rev(34-50)-A(4)C, was designed with an added C-terminal sequence to increase its alpha-helicity. This peptide was found to inhibit HIV-1 entry by acting as a CXCR4 antagonist and also to suppress virus production in cells that were persistently infected with HIV-1. nih.gov This dual mechanism of action could potentially lead to more potent antiviral therapies and may also help to prevent the development of drug resistance, as the virus would need to simultaneously overcome two separate inhibitory pressures. nih.gov The concept of dual antagonism has been explored with other molecules as well, such as the P2X1 receptor antagonist NF279, which was found to act as a dual CCR5/CXCR4 co-receptor antagonist. asm.org

Strategies to Block Viral Gene Expression

Targeting the HIV-1 Rev protein and its interaction with the RRE offers a direct strategy to block viral gene expression, a critical step in the HIV life cycle. dovepress.commdpi.com

Suppression of Viral Protein Production

The primary function of the Rev protein is to facilitate the nuclear export of unspliced and partially spliced viral mRNAs, which encode for the structural proteins (Gag, Pol, and Env) and accessory proteins of the virus. csic.esnih.gov In the absence of functional Rev, these mRNAs are retained and degraded in the nucleus, preventing their translation into proteins. dovepress.com

Therapeutic strategies aimed at inhibiting the Rev-RRE interaction directly suppress the production of these essential viral proteins. nih.gov This can be achieved through various means, including the use of small molecules that interfere with Rev activity or the introduction of transdominant negative Rev mutants. dovepress.comfrontiersin.org For example, the Rev M10 mutant can compete with the wild-type Rev for RRE binding but is unable to mediate nuclear export, thus inhibiting viral replication. royalsocietypublishing.org Similarly, RNA-based strategies like antisense RNAs and ribozymes targeting the Rev coding region have proven effective in inhibiting HIV-1 replication in cell lines. csic.es By preventing the synthesis of viral proteins, these approaches effectively halt the production of new infectious virus particles. nih.govnih.gov

Impact on Viral Assembly

The suppression of viral protein production has a direct and significant impact on the subsequent stages of the viral life cycle, particularly viral assembly. The Gag polyprotein is the primary driver of virus assembly and release. nih.gov Without the Rev-mediated export of Gag-encoding mRNA, the synthesis of Gag is severely diminished. asm.org

Consequently, the formation of new virus particles is inhibited. Even under conditions where some level of Gag protein is produced, the absence of Rev has been shown to dramatically reduce the packaging of the viral genomic RNA into these particles. asm.org Studies have demonstrated that while the budding of virus-like particles can occur to some extent without the viral RNA, the major function of Rev appears to be the significant enhancement of genomic RNA packaging. asm.org Therefore, targeting Rev not only reduces the building blocks of the virus but also critically impairs the assembly and maturation of infectious virions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.